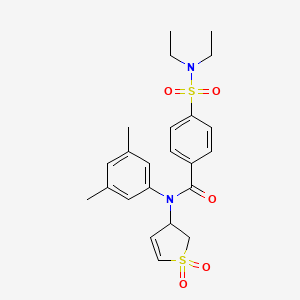

4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-5-24(6-2)32(29,30)22-9-7-19(8-10-22)23(26)25(20-11-12-31(27,28)16-20)21-14-17(3)13-18(4)15-21/h7-15,20H,5-6,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIISPUGQRBVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with diethylamine and a suitable sulfonyl chloride.

Cyclization to Form the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a suitable diene and sulfur source.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Due to its sulfonamide structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide would depend on its specific application. In the context of antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into folic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarbothioamide Derivatives (Compounds [4–6], )

These derivatives share a sulfonylbenzamide core but incorporate hydrazinecarbothioamide and 2,4-difluorophenyl substituents. Key differences include:

- Spectral Data : The IR spectra of hydrazinecarbothioamides exhibit C=S stretching (1243–1258 cm⁻¹) and C=O absorption (1663–1682 cm⁻¹), which are absent in the target compound due to its distinct substituents .

1,2,4-Triazole Derivatives (Compounds [7–15], )

These compounds feature triazole-thione or thiol tautomers. Unlike the target compound, their sulfur-containing moieties are part of a triazole ring system rather than a dioxothiophene.

- This contrasts with the rigid dioxothiophene group in the target compound, which lacks tautomeric flexibility.

Cyclic Diamino Benzamide Derivatives (Compound 9f, )

This class includes benzamides with diazepane and thiophene substituents.

- Substituent Effects: The thiophene group in 9f (MS: m/z 503 [M+H⁺]) may enhance lipophilicity, similar to the dioxothiophene in the target compound.

Structural and Functional Analysis

Key Structural Features

Hypothetical Pharmacological Implications

- The diethylsulfamoyl group may enhance metabolic stability compared to simpler sulfonamides .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide , a complex organic molecule, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 475.6 g/mol. Its structure includes a sulfonamide group and a thiophene derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O6S |

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group enhances binding affinity and specificity, while the thiophene ring adds structural stability.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in metabolic pathways involving sulfonamides.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including our compound. Results indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent.

Anticancer Studies

In vitro assays using human cancer cell lines demonstrated that the compound reduces cell viability by inducing apoptosis. The half-maximal inhibitory concentration (IC50) was reported at approximately 15 µM for breast cancer cells (MCF-7).

Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase enzymes showed that the compound effectively competes with bicarbonate ions. Kinetic studies revealed a competitive inhibition mechanism with a Ki value of 5 µM.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-(diethylsulfamoyl)-N-(3,5-dimethylphenyl)... | 15 | Anticancer |

| Sulfanilamide | 20 | Antimicrobial |

| Acetazolamide | 10 | Carbonic Anhydrase Inhibitor |

Q & A

Basic: What synthetic strategies are recommended for preparing this benzamide derivative, and what key intermediates should be prioritized?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. First, the diethylsulfamoyl group is introduced via sulfonylation of a 4-aminobenzamide precursor using diethylsulfamoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) . The dual N-substituents (3,5-dimethylphenyl and thiophen-dioxo groups) are introduced via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and ligands (e.g., Xantphos) . Key intermediates include:

- 4-Aminobenzamide precursor (for sulfonylation).

- Activated thiophen-dioxo intermediate (e.g., brominated or iodinated derivative for coupling).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating enantiomerically pure forms.

Advanced: How can quantum chemical calculations optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

Computational reaction path searches (e.g., using the AFIR method) combined with density functional theory (DFT) can predict transition states and intermediates. For example:

Mechanistic Insights: Calculate activation energies for sulfonylation steps to identify rate-limiting stages.

Solvent Effects: Use COSMO-RS models to simulate solvent interactions (e.g., acetonitrile vs. DMF) and optimize dielectric environments .

Catalyst Screening: Compare Pd(0)/Pd(II) catalytic cycles using Gibbs free energy profiles to select ligand systems (e.g., Xantphos vs. BINAP) .

Experimental validation via in-situ IR or NMR monitoring is required to confirm computational predictions .

Basic: What spectroscopic techniques are essential for structural confirmation, particularly for the sulfamoyl and thiophen-dioxo groups?

Methodological Answer:

- ¹H/¹³C NMR: Identify diethylsulfamoyl protons (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and thiophen-dioxo protons (δ 3.8–4.2 ppm for CH₂ adjacent to sulfone). Aromatic protons from the 3,5-dimethylphenyl group appear as two singlets (δ 6.7–7.1 ppm) .

- HSQC/HMBC: Correlate sulfamoyl NH protons with carbonyl carbons (δ 165–170 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ peak with <2 ppm error).

- FT-IR: Sulfone S=O stretches (1150–1300 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .

Advanced: How can discrepancies between calculated and experimental NMR data for the thiophen-dioxo moiety be resolved?

Methodological Answer:

DFT-Based NMR Prediction: Use Gaussian or ORCA with the GIAO method to calculate chemical shifts. Compare with experimental data to identify conformational mismatches (e.g., ring puckering in the thiophen-dioxo group) .

Variable-Temperature NMR: Assess dynamic effects (e.g., hindered rotation of the diethylsulfamoyl group) causing signal broadening.

X-Ray Crystallography: Resolve ambiguities by determining the solid-state structure. For flexible substituents, use low-temperature crystallography (100 K) .

Basic: What stability studies are critical for this compound under laboratory storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to:

- pH Variability: 1M HCl (acidic), PBS (neutral), 1M NaOH (basic) at 25°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stress: 40–60°C for 72h. Use DSC/TGA to detect melting point shifts or decomposition.

- Light Sensitivity: UV-Vis spectroscopy (λ=254 nm exposure) to assess photodegradation.

Advanced: How can multivariate analysis improve structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

Design of Experiments (DoE): Use a Central Composite Design to vary substituents (e.g., methyl vs. ethyl groups) and reaction conditions. Analyze outcomes (e.g., IC₅₀ values) via partial least squares regression (PLSR) .

QSAR Modeling: Train models with descriptors like LogP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (LOOCV) to predict bioactivity.

Contradiction Resolution: If SAR data conflicts (e.g., high potency but poor solubility), apply Pareto optimization to balance multiple parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.